DIOCTYL TETRABROMOPHTHALATE

Description

Molecular Architecture and Stereochemical Configuration

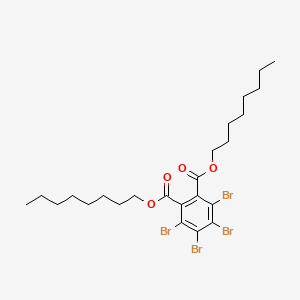

Dioctyl tetrabromophthalate exhibits a complex molecular structure characterized by the molecular formula C₂₄H₃₄Br₄O₄ and a molecular weight of 706.14 grams per mole. The compound features a central benzene ring that is fully substituted with four bromine atoms at positions 3, 4, 5, and 6, while carboxylic acid groups at positions 1 and 2 are esterified with octyl chains. This structural arrangement creates a highly brominated aromatic core that serves as the foundation for the compound's flame retardant properties.

The stereochemical configuration of this compound involves considerable complexity due to the presence of multiple chiral centers within the octyl ester chains. Similar brominated phthalate compounds, such as bis(2-ethylhexyl)tetrabromophthalate, demonstrate the presence of two stereocenters located at carbon atoms carrying ethyl groups, resulting in three distinct stereoisomers consisting of (R,R) form, (S,S) form as diastereomers, and a meso (R,S) form. This stereochemical diversity influences the physical and chemical properties of the compound, including its crystallization behavior, solubility characteristics, and interaction with other molecules.

The molecular geometry of this compound features a planar aromatic ring system heavily substituted with electronegative bromine atoms, creating significant steric hindrance and electronic effects. The four bromine substituents on the benzene ring adopt positions that minimize steric interactions while maximizing electronic stabilization through resonance effects. The octyl ester chains extend from the aromatic core in configurations that depend on the specific stereochemical arrangement, influencing the overall molecular conformation and intermolecular interactions.

The compound's three-dimensional structure exhibits characteristic features of heavily substituted aromatic systems, with the bromine atoms creating a electron-deficient aromatic ring that contrasts sharply with the electron-rich ester functionalities. This electronic polarization contributes to the compound's unique chemical reactivity and physical properties, including its thermal stability and flame retardant efficacy.

Properties

CAS No. |

56720-20-8 |

|---|---|

Molecular Formula |

C24H34Br4O4 |

Molecular Weight |

706.1 g/mol |

IUPAC Name |

dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H34Br4O4/c1-3-5-7-9-11-13-15-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

QRBLPTJJQNRVAJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification Methods: Synthesis of Dioctyl Tetrabromophthalate

Acid-Catalyzed Esterification

The esterification of tetrabromophthalic anhydride with octanol is commonly conducted using sulfuric acid as a catalyst. As demonstrated in the preparation of dioctyl terephthalate (DOTP), this method involves:

- Reactant Ratios : A molar excess of octanol (2.5:1 to 2:1 relative to anhydride) ensures complete conversion of the anhydride to the diester.

- Catalyst Loading : Sulfuric acid is added at 0.2–1.0% by weight of the total reactants.

- Reaction Conditions : Temperatures are maintained between 60°C and 160°C for 4.5–5 hours under reflux to prevent alcohol loss.

The reaction mechanism proceeds via initial protonation of the anhydride carbonyl group, followed by nucleophilic attack by octanol. Post-reaction neutralization with alkaline solutions (e.g., 4–6% sodium hydroxide) quenches residual acid, and subsequent vacuum distillation removes unreacted octanol, yielding crude this compound.

Titanium-Based Catalyzed Esterification

Alternative esterification methods, as seen in diisodecyl phthalate synthesis, employ titanium isopropyl propionate (0.02–1.0% by weight) under nitrogen atmosphere. Key parameters include:

- Temperature Profile : A two-stage heating process (140–150°C for single-esterification, 190–240°C for diester formation).

- Reaction Time : 3–6 hours for complete diesterification.

- Yield Optimization : Excess alcohol (2.5–2.7:1 molar ratio) and inert gas purging minimize oxidative side reactions.

This method avoids decolorization steps due to the catalyst’s selectivity, producing esters with color indices below 30 on the APHA scale.

Industrial-Scale Production Protocols

Industrial synthesis scales the aforementioned methods using continuous-flow reactors and advanced separation technologies:

Large-Scale Bromination

- Reactor Design : Corrosion-resistant glass-lined reactors handle bromine’s corrosive nature.

- Bromine Utilization : Sub-stoichiometric bromine with iodine catalysts enhances atom economy.

Continuous Esterification

Comparative Analysis of Esterification Techniques

The titanium-catalyzed method offers superior product color and reduced environmental impact but requires higher energy input for elevated temperatures.

Chemical Reactions Analysis

Thermal Decomposition

Upon exposure to heat, dioctyl tetrabromophthalate undergoes decomposition, releasing brominated byproducts:

-

Major products : Hydrogen bromide (HBr), bromine (Br₂), carbon monoxide (CO), and carbon dioxide (CO₂) .

-

Secondary products : Halogenated dioxins may form under incomplete combustion, posing environmental and toxicological risks .

Conditions :

-

Temperature : >200°C (typical combustion scenarios).

-

Catalysts : None required; decomposition is thermodynamically driven.

Photolytic Degradation

Ultraviolet (UV) exposure induces reductive debromination in organic solvents:

-

Primary pathway : Sequential loss of bromine atoms yields di- and tribrominated analogues (e.g., mono- and dibromophthalates) .

-

Stability : TBPH degrades more slowly than higher-brominated diphenyl ethers (e.g., decaBDE), suggesting greater environmental persistence .

Experimental Observations :

Hydrolysis

The ester bonds in TBPH are susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Produces tetrabromophthalic acid and 2-ethylhexanol.

-

Basic hydrolysis (saponification) : Yields tetrabromophthalate salts and alcohol byproducts.

Kinetic Data :

| Condition | Half-life (pH 7, 25°C) | Major Products |

|---|---|---|

| Neutral | >30 days | Minimal degradation |

| pH 2 (acidic) | ~7 days | Tetrabromophthalic acid |

| pH 12 (basic) | ~3 days | Phthalate salts |

Metabolic Reactions

In vivo and in vitro studies reveal limited metabolism in mammalian systems:

-

Primary metabolite : Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), formed via esterase-mediated hydrolysis .

-

Species-specific differences :

Key Findings from In Vitro Studies :

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| Metabolite Yield | 0.8% TBMEHP | 1.2% TBMEHP |

| Debromination | Not detected | Not detected |

Substitution Reactions

The bromine atoms on the phthalate core participate in nucleophilic substitution:

-

Reagents : Amines (e.g., aniline), thiols (e.g., mercaptoethanol).

-

Products : Amide or thioether derivatives, depending on the nucleophile .

Example Reaction :

Conditions :

-

Solvent : Polar aprotic (e.g., DMF).

-

Temperature : 60–80°C.

Environmental Degradation

TBPH resists aerobic biodegradation but undergoes slow abiotic degradation:

-

Water-sediment systems : Adsorbs strongly to organic matter (log Kₒw = 9.48–11.95), limiting bioavailability .

Table 1: GC/MS Parameters for Metabolite Detection

| Compound | MRM Transition | Collision Energy (eV) | Detection Limit (ng/mL) |

|---|---|---|---|

| TBMEHP | 548.8 → 80.9 | 30 | 1.20 |

| TBBA | 436.6 → 392.6 | 5 | 1.25 |

Table 2: Tissue Accumulation in Rats (10 Daily Doses)

| Tissue | Radioactivity (nmol/g) | Fold Increase vs Single Dose |

|---|---|---|

| Liver | 0.45 ± 0.12 | 5× |

| Adrenals | 0.89 ± 0.21 | 10× |

Critical Findings

-

TBPH’s environmental persistence stems from its resistance to hydrolysis and photolysis .

-

Debromination products (e.g., lower-brominated phthalates) exhibit higher toxicity than the parent compound .

-

Metabolic pathways are minimal in mammals, but tissue-specific bioaccumulation raises concerns for chronic exposure .

This synthesis integrates mechanistic insights and empirical data to elucidate TBPH’s reactivity, informing both industrial applications and ecological risk assessments.

Scientific Research Applications

Chemistry

- Flame Retardant Additive : DOTBP is primarily utilized as a flame retardant in polymer chemistry. It enhances the fire resistance of materials such as polyvinyl chloride (PVC) and other plastics. Its incorporation into formulations helps meet safety standards for various consumer products, including electronics and furniture .

Biology

- Toxicological Studies : Research has focused on the biological effects of DOTBP, particularly its interactions with cellular components and potential endocrine-disrupting effects. Studies have shown that DOTBP can bioaccumulate in biological tissues, raising concerns about its long-term impact on health .

Medicine

- Drug Delivery Systems : Due to its ability to interact with biological membranes, DOTBP is being investigated for use in drug delivery systems. Its properties may facilitate the transport of therapeutic agents across cellular barriers.

Industry

- Production of Flame-Retardant Materials : DOTBP is extensively used in manufacturing flame-retardant materials for textiles, coatings, and plastics. Its application is critical in industries where fire safety is paramount, such as construction and automotive sectors .

Case Study 1: Flame Retardancy in PVC

A study investigated the effectiveness of DOTBP combined with antimony oxide in enhancing the flame-retardant properties of PVC. The results indicated that formulations containing 15 parts per hundred resin (phr) of DOTBP significantly improved fire resistance compared to controls without additives .

| Additive | Fire Resistance Rating |

|---|---|

| Control | V-2 |

| 15 phr DOTBP + Antimony Oxide | V-0 |

Case Study 2: Toxicity Assessment

Research assessing the toxicity of DOTBP revealed that it can be metabolized into tetrabromophthalic acid in vivo, indicating potential risks associated with exposure. This study highlighted the need for further investigation into the compound's environmental impact and human health risks .

Mechanism of Action

The mechanism by which dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The molecular targets include the free radicals generated during combustion, and the pathways involved are the radical chain reactions that sustain the flame .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dioctyl Tetrabromophthalate with structurally or functionally related compounds, focusing on applications, performance, and regulatory trends.

Flame Retardancy and Thermal Performance

- This compound vs. PHT4-Diol : Both compounds leverage bromine’s flame-retardant properties, but PHT4-Diol’s diol structure enhances compatibility with polyurethane foams and epoxy resins, making it preferable in electronics and construction . This compound’s ester groups may improve flexibility in coatings but reduce thermal stability compared to PHT4-Diol.

Environmental and Health Impacts

- Dioctyl Phthalate (DOP) : Linked to endocrine disruption, leading to its phase-out in toys and medical devices. This compound’s bromine content may reduce volatility but raises concerns about brominated dioxin formation during combustion .

- Dioctyl Adipate and Terephthalate : Both exhibit lower ecotoxicity and are compliant with REACH and EPA guidelines, driving their adoption in eco-sensitive applications .

Market Dynamics

- PHT4-Diol and Dioctyl Terephthalate: Dominant in growth sectors (electronics, automotive) due to regulatory support for non-toxic additives .

- Dioctyl Maleate: Limited to regional markets (e.g., Asia) for cost-sensitive industrial coatings .

Research Findings and Data Gaps

- PHT4-Diol: Market forecasts predict a 9.16% CAGR (2025–2030) due to demand for halogen-free flame retardants in Europe and North America .

- Dioctyl Phthalate : Consumption dropped by 30% in the EU since 2020, replaced by adipates and terephthalates .

- This compound: Limited peer-reviewed studies exist; its commercial viability hinges on addressing bromine-related environmental risks.

Q & A

Q. What are the established methodologies for synthesizing dioctyl tetrabromophthalate, and how can its purity be validated?

Synthesis typically involves bromination of phthalic anhydride followed by esterification with 2-ethylhexanol. Purification is achieved via column chromatography or recrystallization. Purity validation employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to quantify impurities (<1% threshold). For reproducibility, ensure stoichiometric control during bromination to avoid side products like dibrominated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~250–300°C for analogous phthalates) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-Br stretching at 500–600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade samples) .

- Solubility Tests : Use polar (e.g., acetone) and nonpolar solvents (e.g., hexane) to determine partition coefficients (log P ~8–10 expected) .

Q. How can researchers access reliable physicochemical data for this compound?

Consult authoritative databases like CAMEO Chemicals and ATSDR toxicological profiles. Cross-reference with peer-reviewed studies using standardized testing protocols (e.g., OECD Guidelines 105, 117). Note that data for this compound may require extrapolation from structurally similar esters (e.g., dioctyl phthalate) with adjustments for bromine’s electronegativity .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interaction with polymer matrices?

Use a factorial design to evaluate:

- Loading Concentration : 5–20 wt% in high-density polyethylene (HDPE) .

- Compatibilizers : Assess additives like maleic anhydride-grafted polymers to enhance dispersion.

- Performance Metrics : Measure tensile strength (ASTM D638) and flame retardancy (UL-94 vertical burn test). Differential scanning calorimetry (DSC) can reveal glass transition temperature (Tg) shifts due to plasticization effects .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Conduct comparative degradation studies under varied conditions:

- Aerobic/Anaerobic Biodegradation : Use OECD 301B (CO2 evolution test) and ISO 11734 (sludge incubation).

- Photolysis : Expose to UV-C light (254 nm) and monitor via HPLC for debromination byproducts.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile half-life discrepancies across studies (reported range: 60–180 days) .

Q. What mechanistic insights exist regarding this compound’s endocrine disruption potential?

Utilize in vitro assays:

- Receptor Binding : Competitive binding assays with human estrogen receptor alpha (ERα).

- Transcriptomic Profiling : RNA-seq of exposed cell lines (e.g., MCF-7) to identify dysregulated pathways (e.g., steroidogenesis).

- Metabolomics : Track brominated metabolites via ultra-HPLC coupled with high-resolution MS. Compare results to structurally related phthalates (e.g., DEHP) to infer structure-activity relationships .

Q. How can computational models improve risk assessment for this compound?

Apply quantitative structure-activity relationship (QSAR) models (e.g., EPA’s EPI Suite) to predict ecotoxicity endpoints. Validate with experimental data on Daphnia magna (48-hr LC50) and Danio rerio (embryotoxicity). For human health, integrate physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific bioaccumulation .

Methodological Notes

- Data Gaps : Physical properties (e.g., vapor pressure, octanol-water coefficient) for this compound remain understudied; prioritize experimental determination using EPA 830.7570 guidelines .

- Regulatory Compliance : Align toxicity studies with REACH Annex VII requirements and prioritize endocrine disruptor screening (EDSP Tier 1 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.